![molecular formula C7H10F3NO3 B13513488 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 50632-84-3](/img/structure/B13513488.png)
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid, also known as N5-trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: L-ornithine
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield L-ornithine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-ornithine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetyl group can modulate the activity of enzymes by acting as an inhibitor or activator. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N5-trifluoroacetyl-L-ornithine
- Trifluoroacetic acid
- 2-Thiophenecarboxylic acid, 5-[(2,2,2-trifluoroacetyl)amino]-
Uniqueness
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
50632-84-3 |
|---|---|
Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
InChI Key |
JROSMTZIKFXOMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


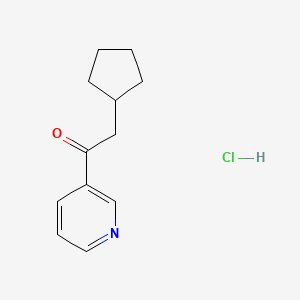
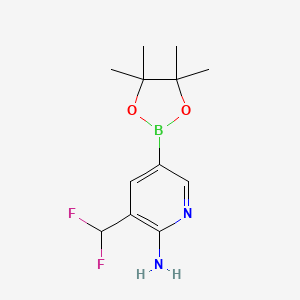
![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)

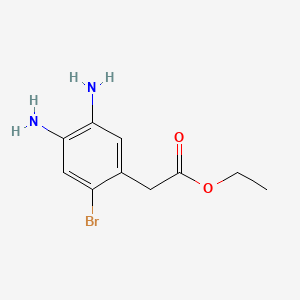
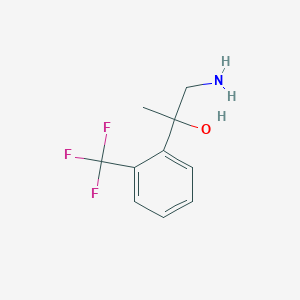
amine hydrochloride](/img/structure/B13513441.png)
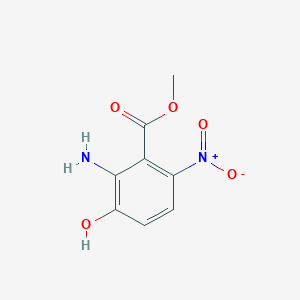
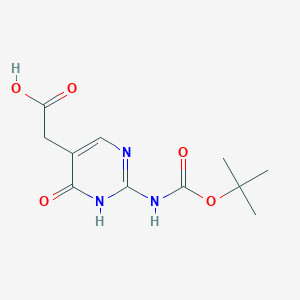
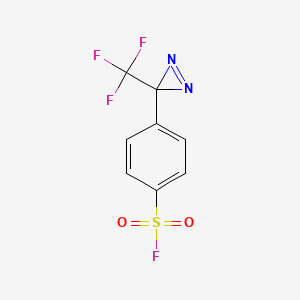
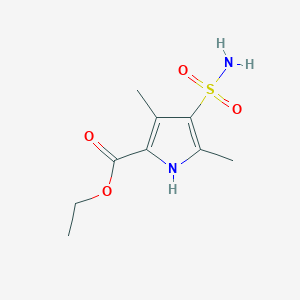
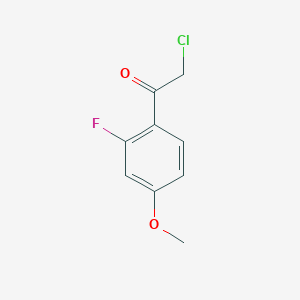
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)

